molecular formula C15H10O4 B1669772 Daidzein CAS No. 486-66-8

Daidzein

Cat. No.: B1669772
CAS No.: 486-66-8
M. Wt: 254.24 g/mol
InChI Key: ZQSIJRDFPHDXIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Daidzein can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One efficient method involves the enzymatic hydrolysis of daidzin, a glycoside form of this compound, using β-glucosidase in deep eutectic solvents. This method is environmentally friendly and yields high purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from soybeans and other leguminous plants. The process includes the isolation of isoflavones from the plant material, followed by purification steps to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Daidzein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Cancer Prevention

Daidzein has garnered attention for its anticancer properties, particularly in relation to estrogen-dependent cancers such as breast and prostate cancer. Research indicates that this compound exhibits both estrogen receptor-dependent and independent mechanisms that may contribute to its anticancer effects:

  • Breast Cancer : Studies suggest that this compound may reduce the risk of breast cancer by modulating estrogen levels and influencing cell proliferation pathways. A review highlighted its potential to alleviate postmenopausal symptoms and mitigate breast cancer risk through its hormonal activity .
  • Prostate Cancer : A case-control study indicated that non-metabolizers of this compound had a higher incidence of prostate cancer, suggesting a link between this compound metabolism and cancer risk . Furthermore, this compound's antioxidant properties may help protect against oxidative stress associated with tumorigenesis.

Metabolic Health

This compound has been associated with improved metabolic parameters, particularly concerning liver health:

  • Non-Alcoholic Fatty Liver Disease : A cross-sectional study found a negative association between this compound intake and the incidence of metabolic associated fatty liver disease (MAFLD). Higher this compound consumption correlated with lower hepatic steatosis indices, indicating its potential role in liver health management .
  • Diabetes Management : this compound has demonstrated anti-diabetic effects by promoting glucose uptake and improving insulin sensitivity through mechanisms involving glucose transporter proteins . This suggests that dietary inclusion of this compound could be beneficial for managing type 2 diabetes.

Cardiovascular Health

The antioxidant properties of this compound contribute to cardiovascular protection by reducing oxidative stress and inflammation:

  • Cholesterol-Lowering Effects : this compound has been shown to lower cholesterol levels by inhibiting the oxidation of low-density lipoproteins (LDL), which is crucial for preventing atherosclerosis . Its role in maintaining endothelial function further supports cardiovascular health.

Neuroprotection

This compound's effects extend to the central nervous system, where it exhibits neuroprotective properties:

  • Cognitive Function : Research indicates that this compound may enhance cognitive abilities and protect against neurodegenerative diseases by interacting with signaling pathways involved in neuronal survival and growth . Its phytoestrogenic nature suggests it could play a role in mitigating age-related cognitive decline.

Summary Table of this compound Applications

Application AreaSpecific BenefitsKey Findings
Cancer PreventionReduces risk of breast and prostate cancersModulates estrogen levels; antioxidant properties
Metabolic HealthImproves liver health; aids diabetes managementNegative correlation with MAFLD; enhances glucose uptake
Cardiovascular HealthLowers cholesterol; protects against atherosclerosisAntioxidant effects; improves endothelial function
NeuroprotectionEnhances cognitive function; protects neuronsInteracts with neurobiological pathways; potential for neuroprotection

Mechanism of Action

Daidzein exerts its effects primarily through its interaction with estrogen receptors. It can bind to estrogen receptors alpha and beta, mimicking the effects of endogenous estrogens. This interaction influences various signaling pathways, including those involved in cell proliferation, apoptosis, and antioxidant defense . Additionally, this compound can be metabolized by gut microbiota to produce equol, a compound with higher estrogenic activity .

Comparison with Similar Compounds

    Genistein: Another isoflavone found in soybeans with similar estrogenic activity.

    Glycitein: A less abundant isoflavone in soybeans with weaker estrogenic effects.

    Biochanin A: An isoflavone found in red clover with potential health benefits.

Comparison:

This compound’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.

Biological Activity

Daidzein, a phytoestrogen isoflavone predominantly found in soybeans and other legumes, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, anticancer, and cardiovascular protective properties. The information is supported by recent research findings and case studies.

This compound's chemical structure is similar to that of mammalian estrogens, allowing it to interact with estrogen receptors (ER) and exhibit both estrogenic and anti-estrogenic effects. Its mechanism of action includes:

  • Estrogen Receptor Modulation : this compound can bind to ERs, influencing gene expression related to reproductive health.
  • Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) .
  • Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines and enzymes like COX-2, contributing to its anti-inflammatory properties .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated in HepG2 cell studies where it increased catalase activity by 6.2-fold compared to control levels. This suggests a protective role against oxidative damage .

2. Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory mediators. Studies have shown that it can reduce the levels of COX-2 and other inflammatory markers, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

3. Anticancer Properties

This compound has been linked to anticancer effects through various mechanisms:

  • Apoptosis Induction : It promotes programmed cell death in cancer cells, particularly in hormone-dependent cancers such as breast and prostate cancer .
  • Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell growth .

4. Cardiovascular Benefits

This compound contributes to cardiovascular health by improving lipid profiles and reducing cholesterol levels. It enhances endothelial function and may protect against atherosclerosis through its anti-inflammatory and antioxidant activities .

5. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antioxidant Efficacy

A study conducted on HepG2 cells demonstrated that this compound significantly increases antioxidant enzyme activity, providing evidence for its role in mitigating oxidative stress-related diseases.

Case Study 2: Cosmetic Safety Assessment

In a recent case study using Next Generation Risk Assessment (NGRA), researchers established a safe concentration for this compound in cosmetic formulations. The study highlighted this compound's safety profile while replacing traditional animal testing methods with innovative assessment techniques .

Research Findings Summary

Biological ActivityMechanism of ActionKey Findings
Antioxidant Scavenging free radicals; enhancing antioxidant enzymesIncreased catalase activity in HepG2 cells
Anti-inflammatory Inhibition of COX-2; reduction of pro-inflammatory cytokinesModulates inflammatory pathways
Anticancer Induction of apoptosis; inhibition of cell proliferationEffective against breast and prostate cancers
Cardiovascular Improvement of lipid profiles; endothelial functionReduces cholesterol levels; protects against atherosclerosis
Neuroprotective Reduction of oxidative stress; inflammation modulationPotential benefits in neurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying daidzein in biological samples, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Validation includes assessing linearity (e.g., 0.313–50 μg/mL range), precision (RSD < 2%), and recovery rates (≥95%). System suitability tests ensure retention time consistency (e.g., 4.30 min for this compound) .
  • Experimental Design : Include internal standards to control matrix effects and use orthogonal testing (e.g., varying mobile phase ratios) to confirm specificity .

Q. How do researchers address ethical considerations when designing in vivo studies on this compound?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to institutional animal care protocols, minimize sample sizes via power analysis, and justify dosages (e.g., 5–10 mg/kg in joint studies) to avoid toxicity .

Q. What statistical approaches are used to analyze this compound’s bioactivity in preclinical models?

  • Analysis : Use one-way ANOVA with post hoc tests (e.g., Dunnett’s test) for dose-response comparisons. Report effect sizes (e.g., p<0.05 for joint morphology improvements) and standard deviations (mean ± SD) to quantify variability .

Q. How are research hypotheses structured to investigate this compound’s estrogenic properties?

  • Design : Formulate hypotheses using PICO (Population, Intervention, Comparison, Outcome). Example: “In ovariectomized rats (P), does oral this compound (I) compared to estradiol (C) improve bone density (O)?” .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize this compound formulation parameters (e.g., liposome encapsulation efficiency)?

  • Method : Apply Taguchi orthogonal arrays to screen factors like phospholipid ratio, sonication time, and temperature. Use ANOVA to identify critical factors (e.g., lipid concentration contributes 60% to encapsulation efficiency) .
  • Validation : Confirm robustness via stability testing (e.g., 4°C storage for 30 days) and pharmacokinetic profiling (AUC, Cmax) .

Q. What strategies resolve contradictions in this compound bioavailability data between in vitro and in vivo models?

  • Analysis : Compare dissolution profiles (e.g., USP Apparatus II) with in vivo absorption (e.g., portal vein sampling). Use compartmental modeling to account for metabolism differences. For instance, low oral bioavailability may stem from gut microbiota conversion to equol .

Q. How do researchers validate this compound’s mechanism of action in complex systems (e.g., NF-κB signaling)?

  • Approach : Combine siRNA knockdowns with luciferase reporter assays. For example, silence NF-κB subunits (p50/p65) in macrophages and measure this compound’s effect on LPS-induced inflammation. Confirm via Western blot (IκBα degradation) .

Q. What integrative meta-analysis techniques synthesize conflicting data on this compound’s cardioprotective effects?

  • Method : Perform systematic reviews using PRISMA guidelines. Weight studies by sample size and quality (e.g., randomized vs. observational). Use random-effects models to account for heterogeneity, and subgroup analyses to explore dose-dependent trends .

Q. Data Contradiction & Validation

Q. How are batch-to-batch inconsistencies in this compound purity addressed in multi-center studies?

  • Protocol : Implement QC/QA workflows: (1) Certificate of Analysis (CoA) verification via independent labs, (2) NMR/HPLC-MS batch testing, (3) blinding researchers to sample origins to reduce bias .

Q. What computational tools predict this compound-drug interactions to guide experimental prioritization?

  • Tools : Use molecular docking (AutoDock Vina) to screen CYP450 isoforms. Validate predictions with hepatic microsome assays (e.g., IC50 for CYP3A4 inhibition) .

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022310
Record name 7,4'-Dihydroxyisoflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-66-8
Record name Daidzein
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Record name Daidzein
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Record name Daidzein
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Record name 7,4'-Dihydroxyisoflavone
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Record name 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone
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Record name DAIDZEIN
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Record name Daidzein
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

323 °C
Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Resorcinol (29 mmol) and 4 hydroxyphenyl acetic acid (29 mmol) were dissolved into freshly distilled borontrifluoride etherate (20 mol eq) under nitrogen. The resulting mixture was stirred and heated at 70° C. for overnight. The reaction was monitored by TLC (80% Et2O/Hexane). The resulting mixture was cooled down at room temperature, then N,N-dimthylformamide (46.2 mL) was added dropwise. The mixture was again heated up at 50° C. for 30 minutes, then methanesulphonyl chloride (7 mL in 10 mL DMF) was added dropwise and the resulting mixture was heated at 60-70° C. until LC (80% Et2O/Hexane) shown that the reaction was almost finished, about 10 hours. After cooling down at room temperature, the mixture was poured into 400 mL ice-cold water. The precipitate was filtered. The filtrate was collected and dried. The cure product was recrystallised in 94% ethanol (aq) and gave a quite pure daidzein (3 g) in 44% yield.
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

In a solution of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-ethanone (2 mmol) in DMF (6 mL), freshly distilled BF3.OEt2 (6.3 mL) was added under argon. The mixture was heated at 50° C., and a solution of methanesulphonyl chloride (1 mL) in dry DMF (1.5 mL) was added slowly. After reaction at 80° C. for 1 h, the mixture was cooled to rt and poured into a large volume of ice cold aq. sodium acetate (12 g/100 mL), then extracted with EtOAc, and the organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel using a mixture of DCM and MeOH to give 7-hydroxy-3-(4-hydroxyphenyl)-chromen-4-one.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
glycoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μg
Type
reactant
Reaction Step Two
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
Daidzein
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Daidzein
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Daidzein
(3-Nitrophenyl)(oxo)acetic acid
Daidzein
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Daidzein
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Daidzein

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